molecular formula C22H21N3O2 B2404486 N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 1904236-62-9

N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide

Cat. No. B2404486
M. Wt: 359.429
InChI Key: PPGUHXKECPLRMZ-UHFFFAOYSA-N
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Description

“N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . N-(Pyridin-2-yl)amides, which are part of the compound’s structure, can be formed via C–C bond cleavage promoted by I2 and TBHP .


Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

Synthesis and Biological Activity

N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide and its derivatives are used in the synthesis of various organic compounds. For example, the synthesis of novel heterocyclic aryl monoazo organic compounds, such as 3-amino-4,6-dimethyl-N-(5-arylazothiazol-2-yl)selenopheno[2,3-b]pyridine-2-carboxamide, has been reported. These compounds have applications in dyeing polyester fibers and exhibit significant antioxidant, antitumor, and antimicrobial activities (Khalifa et al., 2015).

Chemical Synthesis

Research has also focused on the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles. These are synthesized using a base like arylaldehydes, ammonium formate, and aceto acetanilide. Such compounds have potential applications in various chemical processes (Karthikeyan et al., 2014).

Antimicrobial and Antifungal Agents

Several derivatives of N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide have been evaluated for their antimicrobial and antifungal properties. These studies aim to develop effective agents against various pathogenic bacteria and fungi. For instance, specific derivatives have shown broad-spectrum antibacterial activity and are comparable to established drugs like Ampicillin and Gentamicin (El-Sehrawi et al., 2015).

Crystal Chemistry

The compound and its derivatives have been studied in the context of crystal chemistry, focusing on intermolecular interactions. For example, research on N,N'-diphenylisophthalamide and related compounds has provided insights into the structural aspects of these chemicals, which is vital for understanding their behavior in different applications (Malone et al., 1997).

Metal Kinase Inhibition

Research into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has led to the discovery of potent and selective inhibitors of the Met kinase family. These inhibitors have potential applications in cancer therapy and have entered clinical trials (Schroeder et al., 2009).

Metal Complexes Formation

Studies have been conducted on metal complexes of derivatives such as 2,5-dicarboxamidopyrroles and 2,5-dicarbothioamidopyrroles, expanding the understanding of their potential in creating various metal complexes. This research adds to the substantial work done on analogous pyridine ligands (Bates et al., 2008).

Enantioselective Intramolecular Addition

Catalysis involving compounds like tertiary enamides has been explored to achieve enantioselective intramolecular addition, producing enantioenriched derivatives. This has implications in the synthesis of complex organic molecules (Yang et al., 2009).

properties

IUPAC Name

N,N-diphenyl-3-pyridin-2-yloxypyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c26-22(24-16-14-20(17-24)27-21-13-7-8-15-23-21)25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-13,15,20H,14,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGUHXKECPLRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide

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